molecular formula C12H9NO5S B1299485 2-[4-[(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid CAS No. 123021-85-2

2-[4-[(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid

Cat. No.: B1299485
CAS No.: 123021-85-2
M. Wt: 279.27 g/mol
InChI Key: WXMCOLGPDOYHNK-UHFFFAOYSA-N
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Description

TCS-3035 (CAS: 871085-49-3) is a synthetic organic compound with the molecular formula C₁₂H₉NO₅S and a molecular weight of 279.27 g/mol. Its IUPAC name is {4-[(Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, featuring a thiazolidinone core substituted with a phenoxyacetic acid moiety .

The compound is commercially available (Brand: BIOFOUNT) in 10 mg quantities at 95% purity, though its specific pharmacological or industrial applications remain uncharacterized in publicly accessible literature . Its Z-configuration at the methylidene group may influence stereospecific interactions in biological systems, a feature common to bioactive thiazolidinones.

Properties

IUPAC Name

2-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMCOLGPDOYHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123021-85-2
Record name 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCS-3035 typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring, potentially converting them to alcohols.

    Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the phenolic hydrogen is replaced by various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

TCS-3035 has several scientific research applications:

Mechanism of Action

The mechanism of action of TCS-3035 involves its interaction with molecular targets such as PPARs. By binding to these receptors, the compound can modulate gene expression related to lipid metabolism, glucose homeostasis, and inflammation . This interaction is facilitated by the compound’s ability to mimic natural ligands of PPARs, leading to the activation or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

TCS-3035 belongs to the thiazolidinone-acid hybrid class. Below, we compare its structural, physicochemical, and functional attributes with three analogous compounds: Rosiglitazone (a thiazolidinedione antidiabetic agent), Raltegravir (an HIV integrase inhibitor with a diketone motif), and Tolrestat (an aldose reductase inhibitor).

Table 1: Structural and Functional Comparison

Parameter TCS-3035 Rosiglitazone Raltegravir Tolrestat
Molecular Weight 279.27 g/mol 357.43 g/mol 444.42 g/mol 356.37 g/mol
Core Structure Thiazolidinone + phenoxyacetic acid Thiazolidinedione Diketo acid + benzylamide Phthalazinone + acetic acid
Bioactivity Undefined (hypothesized enzyme inhibition) PPAR-γ agonist (antidiabetic) HIV integrase inhibition Aldose reductase inhibition
Solubility Likely low (logP ≈ 2.5*) Moderate (logP = 3.1) Low (logP = 1.8) Low (logP = 2.9)
Stereospecificity Z-configuration critical None R-configuration essential None

*Estimated via fragment-based methods due to lack of experimental data .

Structural Nuances and Implications

  • Thiazolidinone vs.
  • Acidic Moieties: TCS-3035’s phenoxyacetic acid group contrasts with Raltegravir’s diketo acid, which chelates metal ions in viral integrases. This difference may render TCS-3035 unsuitable for metalloenzyme targeting .
  • Steric Effects : The Z-configuration in TCS-3035’s methylidene group creates steric hindrance, a trait absent in Tolrestat. This could impact membrane permeability or target binding .

Pharmacokinetic and Toxicity Gaps

No peer-reviewed data on TCS-3035’s ADME (absorption, distribution, metabolism, excretion) or toxicity profile exist. In contrast:

  • Rosiglitazone has well-documented hepatotoxicity risks .
  • Raltegravir exhibits rapid absorption (Tmax = 2–3 hrs) but requires co-administration with other antiretrovirals .
  • Tolrestat was withdrawn due to severe hepatic and renal toxicity .

Experimental replication of TCS-3035’s synthesis (as per ) is feasible, but biological assays are needed to validate its safety and efficacy .

Biological Activity

TCS-3035 is a compound of significant interest in medicinal chemistry, particularly due to its role as a GPR35 agonist. This article explores the biological activity of TCS-3035, including its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent studies.

Overview of TCS-3035

  • Chemical Identity : TCS-3035 (CAS No. 871085-49-3) is a thiazolidine derivative known for its interactions with G protein-coupled receptors (GPCRs), specifically GPR35.
  • Target Receptor : GPR35 is implicated in various physiological processes, including immune modulation and metabolic regulation.

TCS-3035 functions primarily as an agonist for the GPR35 receptor. Upon binding to GPR35, TCS-3035 activates intracellular signaling pathways that modulate gene expression related to inflammation and metabolism. The interaction with GPR35 has been linked to:

  • Immune Modulation : Enhances immune responses through the activation of signaling cascades.
  • Gastric Function Regulation : Influences gastrointestinal motility and secretion.
  • Insulin Secretion : Plays a role in glucose homeostasis by affecting insulin release from pancreatic cells.

Antimicrobial and Anti-inflammatory Properties

Recent studies have highlighted the antimicrobial and anti-inflammatory effects of TCS-3035. The compound has shown promise in inhibiting bacterial growth and reducing inflammatory responses in vitro.

Activity Type Effect Study Reference
AntimicrobialInhibition of bacterial strains
Anti-inflammatoryReduction in cytokine production

Pharmacological Profile

The potency of TCS-3035 has been quantified through various assays, demonstrating its effectiveness at both rat and human GPR35 orthologs.

Parameter Rat GPR35 Human GPR35
pEC505.135.86

These values indicate a high affinity for the receptor, suggesting that TCS-3035 could be utilized in therapeutic contexts where modulation of GPR35 activity is beneficial.

Study on Inflammation

A study investigating the anti-inflammatory effects of TCS-3035 demonstrated that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines in a mouse model of colitis. This suggests potential applications in inflammatory bowel diseases.

Study on Metabolic Regulation

Another research effort focused on the metabolic effects of TCS-3035 in diabetic mouse models. The findings indicated that administration of TCS-3035 led to improved glucose tolerance and insulin sensitivity, supporting its potential as a therapeutic agent for metabolic disorders.

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